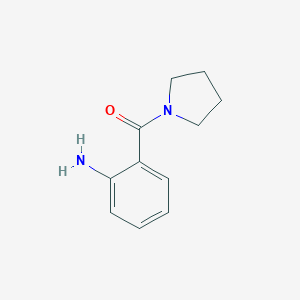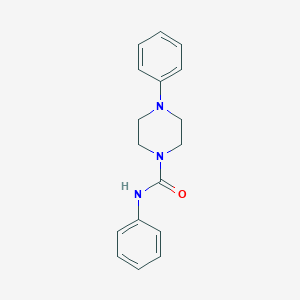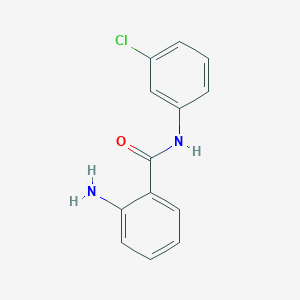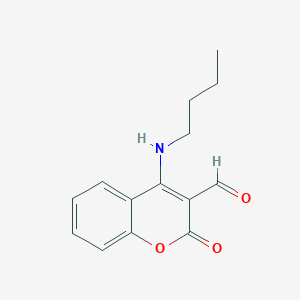
(2-Aminophenyl)(pyrrolidin-1-yl)methanone
概要
説明
“(2-Aminophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as pyrrolidines . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of isatoic anhydride with pyrrolidine in N,N-dimethyl-formamide at ambient temperature for 2 hours . Another method involves the use of dmap in N,N-dimethyl-formamide at 0 - 20℃ for 10 hours .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes an aminophenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by the pyrrolidine ring and its derivatives . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.24 g/mol . The compound should be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Synthesis and Biological Screening : Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone were synthesized, showing promising antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).
Innovative Synthesis Methods : A novel and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanone derivatives was developed using UV light-induced intramolecular rearrangement, showcasing a high atom efficiency and broad substrate scope (Jing et al., 2018).
Pharmaceutical Research : (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated as anticonvulsant agents. One derivative showed high potency and a protective index much higher than the reference drug phenytoin (Malik & Khan, 2014).
Spectroscopic Properties Study : The effects of structure and environment on the spectroscopic properties of certain methanone derivatives were explored. This study provided insights into their fluorescence properties and potential applications in material sciences (Al-Ansari, 2016).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of various methanone compounds were analyzed, contributing to the understanding of their chemical and physical properties (Lakshminarayana et al., 2009).
Chemical Synthesis and Characterization : Novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone were synthesized and characterized, offering potential for further exploration in chemical and pharmaceutical research (Shahana & Yardily, 2020).
DFT and Docking Studies : Density Functional Theory (DFT) and molecular docking studies on methanone derivatives provided insights into their antibacterial activity and molecular interactions, useful for drug design (Shahana & Yardily, 2020).
Novel Drug Delivery Research : Research on the development of precipitation-resistant solution formulations for poorly water-soluble compounds, such as certain methanone derivatives, has been conducted to improve their in vivo exposure (Burton et al., 2012).
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the aminophenyl group, have been found to bind with high affinity to multiple receptors . Similarly, the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Organotin (iv) complexes of semicarbazone and thiosemicarbazones derived from a similar compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have shown better antibacterial activities and potential as drugs .
特性
IUPAC Name |
(2-aminophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHCONIDGZPHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351905 | |
| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Aminophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
52745-20-7 | |
| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)





![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)






![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)